Sucrose 6-benzoate

Description

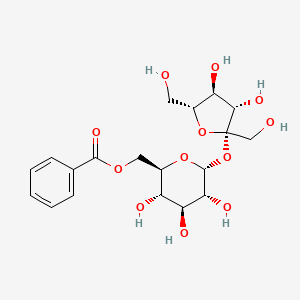

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O12/c20-6-10-13(23)16(26)19(8-21,30-10)31-18-15(25)14(24)12(22)11(29-18)7-28-17(27)9-4-2-1-3-5-9/h1-5,10-16,18,20-26H,6-8H2/t10-,11-,12-,13-,14+,15-,16+,18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHCRQREQZIDSI-OVUASUNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127924-16-7 | |

| Record name | Sucrose 6-benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127924167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SUCROSE 6-BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HTD278O4JF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Sucrose 6-Benzoate: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of sucrose 6-benzoate, a selectively modified sucrose derivative. Designed for researchers, chemists, and drug development professionals, this document delves into the molecule's chemical properties, explores the rationale and methodology behind its regioselective synthesis, outlines key characterization techniques, and discusses its application in biochemical research.

Core Molecular Identity and Physicochemical Properties

Sucrose 6-benzoate is a mono-ester of sucrose where a benzoate group is attached specifically to the primary hydroxyl group at the 6-position of the glucose moiety. This selective modification is crucial as it alters the physicochemical properties of the parent sucrose molecule while leaving seven other hydroxyl groups available for further functionalization or interaction.

The fundamental properties of sucrose 6-benzoate are summarized below.

| Property | Value | Source |

| IUPAC Name | [(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl benzoate | [1] |

| Molecular Formula | C₁₉H₂₆O₁₂ | [1] |

| Molecular Weight | 446.4 g/mol | [1] |

| CAS Number | 127924-16-7 | [1] |

| Appearance | White to off-white solid/powder | [2] |

| Synonyms | 6-O-Benzoylsucrose, Sucrose 6-O-benzoate | [1][3] |

Chemical Structure

The structure of sucrose 6-benzoate highlights the attachment of the bulky, hydrophobic benzoate group to the C6 primary alcohol of the glucopyranosyl ring.

Caption: Chemical structure of Sucrose 6-Benzoate.

The Rationale and Practice of Regioselective Synthesis

The synthesis of sucrose 6-benzoate is a non-trivial challenge in carbohydrate chemistry. Sucrose possesses eight hydroxyl groups with varying reactivity: three primary (-CH₂OH at positions C6, C1', C6') and five secondary. The primary hydroxyl at the C6 position is generally the most reactive due to reduced steric hindrance. However, achieving exclusive acylation at this position requires specific synthetic strategies to prevent the formation of a complex mixture of other mono- and poly-esters.

Expertise in Action: Why the Mitsunobu Reaction?

Direct esterification with benzoyl chloride often leads to poor selectivity. To overcome this, methods that offer high regioselectivity without the need for extensive protection-deprotection steps are preferred for efficiency. The Mitsunobu reaction is a powerful and reliable method for such transformations.[4][5]

The reaction proceeds via the activation of an alcohol (sucrose) with a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[4][6] This forms a phosphonium intermediate that is highly susceptible to nucleophilic attack by the carboxylate anion (benzoate). The reaction's high selectivity for the C6 primary hydroxyl of unprotected sucrose makes it an excellent choice for this synthesis.[7][8]

Self-Validating Protocol: Synthesis of Sucrose 6-Benzoate via Modified Mitsunobu Reaction

This protocol is adapted from a validated procedure for the synthesis of 6-O-sucrose monoesters.[8] The self-validating nature of this protocol lies in the purification and characterization steps; successful isolation of a product with the expected spectroscopic data confirms the reaction's success.

Materials:

-

Sucrose (reagent grade, dried)

-

Benzoic Acid

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Solvents for chromatography (e.g., Dichloromethane, Acetone, Methanol, Water)

-

Silica Gel for column chromatography

Step-by-Step Methodology:

-

Dissolution of Sucrose: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve sucrose (1.0 eq) in anhydrous DMF. This may require gentle heating (e.g., 70 °C) to ensure complete dissolution.

-

Reagent Addition: Cool the solution to room temperature. Add triphenylphosphine (2.7 eq) and benzoic acid (1.5 eq). Stir the mixture until all solids are dissolved.

-

Initiation of Reaction: Cool the flask to 0 °C using an ice bath. Add DIAD (2.7 eq) dropwise to the stirred solution over 15-20 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and prevent the formation of side products.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) [Eluent system: Dichloromethane:Acetone:Methanol:Water 78:10:10:1.5]. The desired product will have a higher Rf value than sucrose.

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DMF. This will result in a thick, crude residue.

-

Purification: Purify the residue using flash column chromatography on silica gel. The eluent system used for TLC monitoring is a good starting point for the column. Collect fractions and analyze by TLC to identify those containing the pure product.

-

Isolation and Drying: Combine the pure fractions and remove the solvent under reduced pressure to yield sucrose 6-benzoate as a solid. Dry the product under high vacuum to remove any residual solvent.

Sources

- 1. Sucrose 6-benzoate | C19H26O12 | CID 10906400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EP0352048A2 - Process for synthesizing sucrose derivatives by regioselective reaction - Google Patents [patents.google.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Mitsunobu Reaction [organic-chemistry.org]

- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Synthesis and Biological Evaluation of 6-O-Sucrose Monoester Glycolipids as Possible New Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility Profile of Sucrose 6-Benzoate in Organic Solvents

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and key intermediates is fundamental to process chemistry, formulation development, and analytical method design. Sucrose 6-benzoate, a selectively modified carbohydrate, presents a unique solubility challenge due to its amphipathic nature, combining a highly polar sucrose backbone with a non-polar benzoyl moiety. This guide provides a comprehensive framework for characterizing the solubility of sucrose 6-benzoate in organic solvents. Recognizing the scarcity of published quantitative data for this specific molecule, we shift the focus from reporting existing values to establishing a robust, first-principles-based methodology for determining its solubility profile. We provide a detailed experimental protocol based on the gold-standard isothermal shake-flask method coupled with a validated High-Performance Liquid Chromatography (HPLC) quantification technique. This document is intended for researchers, chemists, and drug development professionals, offering both the theoretical foundation and practical instruction required to generate reliable and reproducible solubility data.

Introduction: The Significance of Sucrose 6-Benzoate Solubility

Sucrose 6-benzoate is a sucrose molecule where a single hydroxyl group at the 6-position of the glucose residue is esterified with benzoic acid. This selective modification significantly alters the physicochemical properties of the parent sucrose molecule, reducing its hydrophilicity and introducing aromatic characteristics. This compound and similar structures serve as important chiral building blocks in organic synthesis and as precursors for more complex molecules, including non-caloric sweeteners like sucralose.[1]

The solubility of sucrose 6-benzoate is a critical parameter that dictates:

-

Reaction Engineering: Solvent selection for synthesis and purification (e.g., crystallization) is directly dependent on solubility at various temperatures.

-

Formulation Science: For any potential application, understanding its solubility in various excipients and solvent systems is paramount for developing stable and effective formulations.

-

Analytical Chemistry: The choice of mobile phases in chromatographic analysis and diluents for sample preparation requires precise knowledge of solubility to ensure accurate and reproducible results.

This guide will first establish the theoretical principles governing solubility, then detail the specific physicochemical properties of sucrose 6-benzoate, and finally, present a comprehensive, field-proven protocol for its experimental determination.

Theoretical Framework: Predicting Solubility Behavior

The principle of "similia similibus solvuntur" or "like dissolves like " is the cornerstone for predicting solubility.[2] This principle states that a solute will dissolve best in a solvent that has a similar polarity. The solubility of sucrose 6-benzoate is governed by the interplay of intermolecular forces between it and the solvent molecules.

Molecular Structure and Polarity: Sucrose 6-benzoate is an amphipathic molecule. It possesses:

-

A Hydrophilic Region: The core sucrose structure with seven free hydroxyl (-OH) groups, capable of forming strong hydrogen bonds.

-

A Lipophilic Region: The benzoyl group (-O-C(=O)-Ph), which is non-polar and capable of engaging in π-stacking and van der Waals interactions.

This dual nature means its solubility is a delicate balance. Solvents that can effectively interact with both regions of the molecule are likely to be more effective.

Diagram 1: Molecular Structure and Polarity of Sucrose 6-Benzoate

Caption: Polarity regions of the Sucrose 6-Benzoate molecule.

Based on this structure, we can make the following qualitative predictions:

-

High Solubility: Expected in solvents that are polar aprotic, such as ketones (acetone, MEK) and esters (ethyl acetate). These solvents have a significant dipole moment to interact with the sucrose hydroxyls but also a non-polar character to accommodate the benzoyl group.

-

Moderate to Low Solubility: Expected in polar protic solvents like alcohols (methanol, ethanol). While they can hydrogen bond, their strong self-association may compete with solute-solvent interactions.

-

Low to Insoluble: Expected in non-polar aliphatic solvents (hexane, heptane) that cannot effectively solvate the highly polar sucrose moiety.

-

Moderate Solubility: Expected in aromatic solvents (toluene, xylene) which can interact favorably with the benzoyl group via π-stacking, but are less effective at solvating the hydroxyl groups.[3][4]

Physicochemical Properties

A baseline understanding of the solute's properties is essential before commencing any experimental work.

Table 1: Physicochemical Properties of Sucrose 6-Benzoate

| Property | Value | Source |

| IUPAC Name | [(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl benzoate | PubChem[5] |

| CAS Number | 127924-16-7 | CymitQuimica[6] |

| Molecular Formula | C₁₉H₂₆O₁₂ | PubChem[5] |

| Molecular Weight | 446.41 g/mol | Pharmaffiliates[7] |

| Appearance | White to off-white powder/solid | General |

Experimental Determination of Solubility

The following section provides a detailed, self-validating protocol for determining the equilibrium solubility of sucrose 6-benzoate. The method is based on the isothermal shake-flask technique , which is considered the "gold standard" for its reliability and accuracy.[8][9]

Principle

An excess amount of the solid solute is agitated in the solvent at a constant temperature for a sufficient period to reach equilibrium. After equilibrium is established, the undissolved solid is separated, and the concentration of the solute in the saturated supernatant is quantified using a validated analytical method, such as HPLC.[2]

Materials and Equipment

-

Sucrose 6-benzoate (CAS 127924-16-7) of known purity

-

HPLC-grade organic solvents

-

Scintillation vials or flasks with screw caps

-

Temperature-controlled orbital shaker or incubator

-

Analytical balance

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Diagram 2: Experimental Workflow for Solubility Determination

Caption: Workflow for the Isothermal Shake-Flask Solubility Method.

Step-by-Step Protocol

Part A: Sample Preparation and Equilibration

-

Aliquot Solvent: Accurately dispense a known volume (e.g., 2.0 mL) of the desired organic solvent into a glass vial.

-

Add Solute: Add an excess amount of sucrose 6-benzoate to the vial. "Excess" means enough solid should remain undissolved at equilibrium to be clearly visible. A starting point is ~50-100 mg for a 2 mL volume.

-

Expert Insight: Adding too little solute will result in a non-saturated solution and an erroneously low solubility value.

-

-

Seal and Equilibrate: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate at a moderate speed (e.g., 150 rpm) for 24 to 48 hours.

-

Expert Insight: An equilibration time study is recommended for novel compounds. Analyze samples at 24, 48, and 72 hours. Equilibrium is reached when two consecutive time points yield the same concentration.[9]

-

Part B: Sample Processing and Analysis

-

Phase Separation: After equilibration, remove the vials and allow them to stand briefly. Centrifuge the vials (e.g., at 5000 rpm for 10 minutes) to pellet the undissolved solid.

-

Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Attach a 0.22 µm PTFE syringe filter and dispense the filtrate into a clean HPLC vial.

-

Trustworthiness: This step is critical. Filtration removes fine particulates that would otherwise lead to an overestimation of solubility. The filter must be chemically compatible with the solvent and must not adsorb the solute.

-

-

Dilution: Accurately dilute the filtrate with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve. A 10-fold or 100-fold dilution is typical.

-

Quantification via HPLC: Analyze the diluted sample using a validated HPLC method.

Recommended HPLC Method

Because the benzoyl group is a strong chromophore, UV detection is the preferred method for quantification.

-

Column: Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase will interact with the lipophilic benzoyl group, providing good retention.

-

Mobile Phase: A gradient of Acetonitrile (ACN) and Water.

-

Example Gradient: Start at 30% ACN, ramp to 80% ACN over 10 minutes, hold for 2 minutes, then return to initial conditions.

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: ~230 nm (the absorbance maximum for the benzoate moiety).

-

Calibration: Prepare a series of at least five standard solutions of sucrose 6-benzoate of known concentrations in the mobile phase. Generate a calibration curve of peak area versus concentration. The curve must have a correlation coefficient (r²) of ≥ 0.995.

Data Presentation and Interpretation

As noted, published quantitative data is scarce. This guide provides a template for researchers to populate with their own experimentally determined values. The qualitative predictions are based on the theoretical principles discussed in Section 2.

Table 2: Solubility Profile of Sucrose 6-Benzoate in Common Organic Solvents at 25°C

| Solvent | Solvent Class | Predicted Solubility (Qualitative) | Experimentally Determined Solubility (mg/mL) |

| Apolar | |||

| n-Hexane | Aliphatic Hydrocarbon | Very Low | [User to determine] |

| Toluene | Aromatic Hydrocarbon | Moderate | [User to determine] |

| Polar Aprotic | |||

| Dichloromethane | Halogenated | Moderate to High | [User to determine] |

| Ethyl Acetate | Ester | High | [User to determine] |

| Acetone | Ketone | High | [User to determine] |

| Acetonitrile | Nitrile | Moderate | [User to determine] |

| Polar Protic | |||

| Methanol | Alcohol | Low to Moderate | [User to determine] |

| Ethanol | Alcohol | Low | [User to determine] |

| Water | Aqueous | Very Low / Insoluble | [User to determine] |

Interpretation of Results: The experimentally determined data should be correlated back to the molecular structure. For instance, high solubility in ethyl acetate can be attributed to its ability to act as a hydrogen bond acceptor for the sucrose -OH groups while its ethyl group interacts with the benzoyl moiety. Conversely, the low solubility in hexane is due to the solvent's inability to disrupt the strong hydrogen bonding network of the solute-solute interactions.

Conclusion

The solubility of sucrose 6-benzoate is a complex property dictated by its unique amphipathic structure. While predictive principles provide a valuable qualitative guide, accurate process development and scientific research demand empirical data. The isothermal shake-flask method coupled with HPLC-UV analysis represents a robust and reliable strategy for generating this critical information. By following the detailed protocol within this guide, researchers can confidently determine the solubility profile of sucrose 6-benzoate in a wide range of organic solvents, enabling informed decisions in synthesis, formulation, and analysis, and contributing valuable data to the scientific community.

References

- Benchchem. (2025). General Experimental Protocol for Determining Solubility.

-

PubChem. (2026). Sucrose 6-benzoate. National Institutes of Health. Available at: [Link]

-

Kaufman, V., & Garti, N. (1981). Analysis of Sucrose Fatty Acid Esters Composition by HPLC. Journal of Liquid Chromatography, 4(7). Available at: [Link]

- Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

-

Pharmaffiliates. (n.d.). Sucrose 6-Benzoate. Available at: [Link]

- Google Patents. (n.d.). CN103328495B - Carbohydrate and the chlorination of carbohydrate derivates.

-

Waters Corporation. (n.d.). Quantification of Mono and Disaccharides in Foods. Available at: [Link]

-

MDPI. (2023). A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactose in Eggless Mayonnaise. Available at: [Link]

-

Synose. (n.d.). Sucrose Benzoate. Available at: [Link]

-

Ataman Kimya. (n.d.). SUCROSE BENZOATE. Available at: [Link]

- Google Patents. (n.d.). EP0409549A2 - Improved sucrose-6-ester chlorination.

-

Unitex. (2017). UNIPLEX 280CG. Available at: [Link]

Sources

- 1. CN103328495B - Carbohydrate and the chlorination of carbohydrate derivates - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. EP0409549A2 - Improved sucrose-6-ester chlorination - Google Patents [patents.google.com]

- 5. Sucrose 6-benzoate | C19H26O12 | CID 10906400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Sucrose 6-Benzoate | CymitQuimica [cymitquimica.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. researchgate.net [researchgate.net]

- 9. Analysis of Sucrose Esters by HPLC Using Charged Aerosol Detector | Scientific.Net [scientific.net]

Precision Carbohydrate Engineering: History, Mechanisms, and Protocols in Regioselective Sucrose Benzoylation

Introduction: The Topographical Challenge of Sucrose

Sucrose (

The fundamental challenge in sucrose chemistry is differentiating these eight hydroxyl groups without resorting to exhaustive protection-deprotection sequences. Kinetically, the inherent nucleophilicity and steric accessibility of unprotected sucrose follow a general hierarchy: 6-OH

Hierarchical reactivity of sucrose hydroxyl groups based on steric and electronic factors.

Historical Evolution of Benzoylation Strategies

The Era of Uncontrolled Acylation

Early attempts at sucrose benzoylation relied on thermodynamic control. Researchers utilized benzoyl chloride in pyridine, hoping that low temperatures might favor the 6-OH position. While mono-benzoylation at the 6-position could be observed, the yields were abysmal, and the separation of 6-O-benzoate from 6,6'-di-O-benzoate and 6,1',6'-tri-O-benzoate required arduous chromatographic steps. This lack of selectivity necessitated a paradigm shift toward directing groups.

The Organotin Paradigm Shift

The most significant breakthrough in regioselective sucrose functionalization occurred in the 1980s and 1990s with the advent of organotin-mediated chemistry. Holzapfel et al. (1984) demonstrated that reacting partially protected sucrose with dibutyltin oxide (DBTO) or bis(tributyltin) oxide formed highly reactive stannylene acetals, which dramatically enhanced the nucleophilicity of specific equatorial hydroxyl groups[2].

This methodology was later refined for unprotected sucrose by Navia and others in the industrial synthesis of sucralose precursors. By reacting unprotected sucrose with DBTO in a polar aprotic solvent (e.g., DMF) and distilling off the water byproduct, a 1,3-di-(6-O-sucrose)-1,1,3,3-tetrabutyldistannoxane intermediate is formed[3]. The tin atom coordinates with the 6-oxygen, increasing its electron density and locking the carbohydrate conformation. Subsequent addition of an acylating agent (e.g., benzoyl chloride or benzoic anhydride) results in highly specific cleavage of the Sn-O bond, yielding sucrose-6-benzoate with >80% regioselectivity[4]. The addition of halide promoters, such as tetrabutylammonium bromide (TBAB), further accelerates this process by coordinating to the tetracoordinate tin atoms, forming a highly activated oxide species[5].

Organotin-mediated regioselective 6-O-benzoylation pathway.

Biocatalytic Precision: Lipase-Mediated Transesterification

While organotin methods are highly effective, the toxicity and difficult removal of tin byproducts pose challenges for pharmaceutical applications. Enzymatic synthesis emerged as a green alternative. Lipases, particularly from Thermomyces lanuginosus (Lipozyme TL IM) and Humicola lanuginosa, exhibit exquisite regioselectivity for the 6-OH position of sucrose[6].

Because sucrose is insoluble in standard non-polar organic solvents favored by lipases, researchers developed two-solvent mixtures (e.g., tert-amyl alcohol with up to 20% DMSO)[6]. In these systems, vinyl benzoate acts as the acyl donor. The enzyme's active site sterically accommodates the primary 6-OH of the glucopyranosyl ring while excluding the bulkier secondary hydroxyls, leading to near-perfect regioselectivity under exceptionally mild conditions[1].

Modern Organocatalytic & Flow Approaches

Recent advancements focus on protecting-group-free organocatalysis and continuous-flow microreactors. Flow microreactors drastically reduce the reaction time of enzymatic benzoylation from 24 hours to roughly 30 minutes by enhancing mass transfer[1]. Concurrently, small-molecule catalysts like N-acylimidazoles and catalytic amines (e.g., DIPEA or DBN) are being deployed to achieve self-catalyzed, regioselective acylation via dual hydrogen-bonding interactions, bypassing the need for heavy metals entirely.

Comparative Efficacy of Benzoylation Modalities

To assist in experimental design, the following table synthesizes the quantitative performance metrics of the primary regioselective benzoylation strategies.

| Methodology | Reagents / Catalysts | Target Position | Typical Yield | Key Advantage | Primary Limitation |

| Classical Chemical | Benzoyl Chloride, Pyridine | Mixed (6-OH favored) | < 30% | Low cost, simple setup | Poor regioselectivity, complex purification |

| Organotin-Mediated | DBTO, Benzoyl Chloride, TBAB | 6-OH | 75 - 85% | High scalability, excellent regiocontrol | Tin toxicity, rigorous purification required |

| Enzymatic (Batch) | Lipase (TL IM), Vinyl Benzoate | 6-OH | 50 - 70% | Green chemistry, mild conditions | Long reaction times (24-48h), solvent limitations |

| Enzymatic (Flow) | Lipase (TL IM), Vinyl Benzoate | 6-OH | > 80% | Rapid kinetics (30 min), high throughput | Requires specialized microreactor equipment |

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Causality is embedded in the steps to ensure the operator understands why a parameter is controlled, which is critical for troubleshooting.

Protocol A: Dibutyltin Oxide-Mediated 6-O-Benzoylation

Causality Note: Water removal is mandatory in Step 2. The formation of the distannoxane intermediate is an equilibrium reaction driven forward exclusively by the azeotropic distillation of water.

Reagents: Unprotected sucrose (1.0 eq), Dibutyltin oxide (DBTO, 1.05 eq), Benzoyl chloride (1.1 eq), N,N-Dimethylformamide (DMF), Toluene.

-

Stannoxane Formation: Suspend sucrose (10 mmol) and DBTO (10.5 mmol) in a mixture of anhydrous DMF (50 mL) and toluene (50 mL) in a round-bottom flask equipped with a Dean-Stark trap.

-

Azeotropic Distillation: Reflux the mixture at 110°C. The toluene will carry water into the Dean-Stark trap. Continue until the solution becomes completely clear and water ceases to collect (approx. 4-6 hours). Validation: A clear solution indicates complete conversion of insoluble DBTO to the soluble distannoxane adduct.

-

Solvent Adjustment: Distill off the remaining toluene under reduced pressure, leaving the activated sucrose intermediate in DMF. Cool the reaction to 0°C.

-

Acylation: Dilute benzoyl chloride (11 mmol) in 10 mL anhydrous DMF. Add this solution dropwise to the reaction mixture over 30 minutes to prevent localized heating, which degrades regioselectivity.

-

Quenching & Workup: Stir for an additional 2 hours at room temperature. Quench with methanol (5 mL). Concentrate the mixture under vacuum.

-

Tin Removal: Dissolve the crude residue in a minimal amount of methanol and pour into vigorously stirring diethyl ether. The sucrose-6-benzoate precipitates, while the lipophilic tin byproducts remain in the ether phase. Filter and dry.

-

Analytical Validation: Confirm regioselectivity via

C-NMR. The C-6 signal of the glucopyranosyl ring will exhibit a significant downfield shift (

Protocol B: Lipase-Catalyzed Continuous-Flow Benzoylation

Causality Note: The use of tert-amyl alcohol/DMSO ensures sucrose solubility without denaturing the enzyme. DMSO concentrations >20% will strip the essential water layer from the immobilized lipase, destroying its catalytic conformation.

Reagents: Sucrose (50 mM), Vinyl benzoate (150 mM), Lipozyme TL IM, tert-amyl alcohol/DMSO (4:1 v/v).

-

Substrate Preparation: Dissolve sucrose and vinyl benzoate in the 4:1 tert-amyl alcohol/DMSO mixture. Sonicate for 10 minutes to ensure complete dissolution.

-

Reactor Packing: Pack a glass microreactor column (e.g., 2 mm ID x 50 mm length) with Lipozyme TL IM (approx. 100 mg). Equilibrate the column by pumping the blank solvent mixture through at 10 µL/min for 30 minutes at 40°C.

-

Continuous Flow: Switch the feed to the substrate solution. Set the syringe pump to a flow rate that achieves a residence time of exactly 30 minutes (calculate based on reactor void volume).

-

Collection & Isolation: Collect the steady-state effluent. Evaporate the solvent under reduced pressure. The byproduct, acetaldehyde (from the vinyl leaving group), evaporates harmlessly.

-

Purification: Flash chromatography (DCM/MeOH 9:1) yields pure 6-O-benzoylsucrose.

Continuous-flow enzymatic transesterification of sucrose.

Conclusion & Future Perspectives

The regioselective benzoylation of sucrose has evolved from brute-force statistical reactions to highly orchestrated, mechanistically driven protocols. The organotin-mediated stannylene acetal method remains the industrial gold standard due to its robust scalability and high yield[3][4]. However, the stringent regulatory requirements regarding heavy metal impurities in pharmaceuticals are driving a renaissance in biocatalysis and organocatalysis. The integration of immobilized lipases with continuous-flow microreactor technology represents the frontier of carbohydrate engineering, marrying the green chemistry principles of enzymatic specificity with the high-throughput demands of modern manufacturing[1].

References

-

Lipase-catalyzed regioselective acylation of sucrose in two-solvent mixtures Source: PubMed URL:[Link]

-

Lipase-catalyzed regioselective acylation of sugar in microreactors Source: RSC Advances URL:[Link]

-

Regioselective formation of 6-O-acylsucroses and 6,3'-di-O-acylsucroses via the stannylene acetal method Source: PubMed URL:[Link]

- Catalyzed sucrose-6-ester process (EP0475619B1)

-

Sucrose derivatives and the selective benzoylation of the secondary hydroxyl groups of 6,1', 6'-tri-O-tritylsucrose Source: South African Journal of Chemistry URL:[Link]

-

Halide promoted organotin-mediated carbohydrate benzylation: Mechanism and application Source: ResearchGate URL:[Link]

Sources

- 1. Lipase-catalyzed regioselective acylation of sugar in microreactors - RSC Advances (RSC Publishing) DOI:10.1039/C2RA01112C [pubs.rsc.org]

- 2. journals.co.za [journals.co.za]

- 3. EP0475619B1 - Catalyzed sucrose-6-ester process - Google Patents [patents.google.com]

- 4. Regioselective formation of 6-O-acylsucroses and 6,3'-di-O-acylsucroses via the stannylene acetal method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Lipase-catalyzed regioselective acylation of sucrose in two-solvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Dichotomy of Sucrose Benzoates: A Technical Guide to 6-Benzoate vs. Octa-Benzoate in Advanced Applications

Executive Summary

In the realm of carbohydrate chemistry and pharmaceutical formulation, the degree of esterification fundamentally dictates a molecule's physicochemical behavior. Sucrose, a non-reducing disaccharide with eight reactive hydroxyl groups, serves as a versatile scaffold. By comparing sucrose 6-benzoate (a highly polar mono-ester) with sucrose octa-benzoate (an extremely hydrophobic poly-ester), we can observe a masterclass in structure-function relationships.

This whitepaper provides an in-depth analysis of the structural divergence, regioselective synthesis methodologies, and advanced applications of these two derivatives, with a specific focus on their emerging roles in modern drug development and sustained-release formulations.

Structural & Physicochemical Profiling

The fundamental difference between sucrose 6-benzoate and sucrose octa-benzoate lies in their degree of substitution (DS), which drastically alters their thermodynamic properties, solubility profiles, and molecular interactions.

-

Sucrose 6-Benzoate (DS = 1): This molecule is formed by the regioselective esterification of benzoic acid at the primary hydroxyl group (C-6) of the glucopyranosyl ring[1]. The retention of seven free hydroxyl groups grants the molecule significant hydrogen-bonding capacity, resulting in an amphiphilic profile with a negative partition coefficient (LogP = -2.0)[2]. It acts primarily as a specialized surfactant or a biochemical probe[1].

-

Sucrose Octa-Benzoate (DS = 8): In this fully esterified derivative, all eight hydroxyl groups (three on the fructose moiety, five on the glucose moiety) are capped with bulky, aromatic benzoate groups. The complete elimination of hydrogen bond donors yields an extremely hydrophobic molecule (LogP = 12.3)[3]. Industrially, it presents as a viscous liquid or a clear, glassy solid with a high refractive index, making it an exceptional plasticizer, tackifier, and matrix-forming agent[4].

Quantitative Data Comparison

| Physicochemical Property | Sucrose 6-Benzoate | Sucrose Octa-Benzoate |

| Degree of Substitution | Mono-ester (DS = 1) | Poly-ester (DS = 8) |

| Molecular Formula | C₁₉H₂₆O₁₂[2] | C₆₈H₅₄O₁₉[3] |

| Molecular Weight | 446.4 g/mol [2] | 1175.1 g/mol [3] |

| LogP (Hydrophobicity) | -2.0 (Highly Hydrophilic)[2] | 12.3 (Highly Hydrophobic)[3] |

| Hydrogen Bond Donors | 7[2] | 0[3] |

| Hydrogen Bond Acceptors | 12[2] | 19[3] |

| Physical State | Crystalline solid | Viscous liquid / Glassy solid[4] |

| Primary Application | Surfactant, enzymatic probe[1] | Polymer modifier, drug depot matrix[5] |

Synthesis & Regioselective Methodologies

The synthesis of these two compounds requires entirely different chemical philosophies. Producing the mono-ester requires strict thermodynamic control to prevent over-acylation, while producing the octa-ester requires an overwhelming kinetic drive to force the reaction to completion despite increasing steric hindrance.

Caption: Logical pathways for synthesizing mono- vs. poly-esterified sucrose benzoates.

Protocol 1: Regioselective Synthesis of Sucrose 6-Benzoate

Causality & Logic: Because sucrose possesses eight hydroxyl groups with similar pKa values, standard acylation with benzoyl chloride inevitably yields a chaotic mixture of poly-esters. To isolate the 6-benzoate, we must exploit the slight steric advantage of the primary C-6 hydroxyl on the glucopyranosyl ring. A modified Mitsunobu reaction is employed because it forms a highly reactive phosphonium intermediate that selectively activates the least hindered alcohol[1].

Step-by-Step Methodology:

-

Preparation: Dissolve sucrose (1 eq) in dry N,N-dimethylformamide (DMF) under a strict argon atmosphere. Reasoning: Moisture will prematurely hydrolyze the delicate betaine intermediate formed by DIAD and PPh₃.

-

Activation: Add benzoic acid (1.5 eq) and triphenylphosphine (PPh₃, 2.5 eq) to the solution[1].

-

Catalysis: Cool the reaction vessel to 0°C. Dropwise, add diisopropyl azodicarboxylate (DIAD, 2.5 eq)[1]. Reasoning: The low temperature mitigates the exothermic formation of the reactive intermediate, preventing non-specific acylation of secondary hydroxyls.

-

Propagation: Allow the mixture to warm to room temperature and stir for 24–30 hours to ensure maximum conversion of the sterically accessible C-6 site[1].

-

Purification: Quench the reaction and purify the crude mixture via silica gel column chromatography (eluent: dichloromethane/methanol) to separate the mono-ester from unreacted sucrose and trace di-esters.

Protocol 2: Exhaustive Synthesis of Sucrose Octa-Benzoate

Causality & Logic: To achieve complete esterification (DS = 8), the reaction must overcome the massive steric bulk introduced by the first few benzoyl groups. The classical Schotten-Baumann technique is utilized, employing a vast molar excess of benzoyl chloride. An acid acceptor (such as pyridine or aqueous sodium hydroxide) is critical; it neutralizes the hydrochloric acid byproduct, which would otherwise catalyze the cleavage of the sensitive glycosidic bond between the glucose and fructose rings[4][6].

Step-by-Step Methodology:

-

Preparation: Dissolve sucrose in a basic solvent system (e.g., pyridine, which acts as both solvent and acid scavenger)[4].

-

Acylation: Slowly introduce benzoyl chloride at a ratio of 10 to 12 molar equivalents per molecule of sucrose. Maintain the reaction temperature strictly between 10°C and 50°C[4]. Reasoning: Pyridine forms a highly electrophilic acylpyridinium intermediate with benzoyl chloride, violently driving the reaction forward. Temperature control prevents thermal degradation of the sugar.

-

Extraction: Once TLC confirms the disappearance of lower-substituted intermediates, add a mutual solvent like methylene chloride or toluene[4].

-

Washing: Wash the organic layer sequentially with dilute sulfuric acid (to remove excess pyridine as a water-soluble salt) and cold aqueous sodium bicarbonate (to neutralize residual acid and adjust pH)[4].

-

Desiccation: Distill the organic layer under a high vacuum (e.g., holding at 150°C) to strip away residual toluene/solvent[4]. The product cools into a brittle, transparent, glass-like solid[4].

Applications in Drug Development & Formulation

While sucrose 6-benzoate is primarily utilized in early-stage biochemical assays and as a specialized non-ionic surfactant due to its amphiphilicity[1], sucrose octa-benzoate has recently emerged as a critical excipient in advanced drug delivery systems.

The CarboCell Technology: In Situ Forming Depots

In the development of immunotherapeutics (such as TLR7/8 agonists and TGFβ inhibitors for oncology), systemic toxicity is a major hurdle. Researchers have leveraged the extreme hydrophobicity of sucrose octa-benzoate to engineer "CarboCell"—a liquid formulation that transforms into a semi-solid depot upon subcutaneous injection[5].

Mechanism of Action: The CarboCell formulation consists of sucrose octa-benzoate, a triglyceride (e.g., glycerol trioctanoate), a polymer additive, the active pharmaceutical ingredient (API), and ethanol as a solvent[5]. Prior to injection, the mixture is a homogeneous, injectable liquid[5].

Upon subcutaneous injection into the aqueous environment of the tissue, the ethanol rapidly diffuses outward. Because sucrose octa-benzoate is entirely insoluble in water (LogP 12.3)[3], the sudden loss of the organic solvent triggers a rapid phase inversion . The sucrose octa-benzoate precipitates, forming a highly viscous, hydrophobic semi-solid matrix at the injection site[5]. This depot traps the API, releasing it slowly over days or weeks via diffusion and gradual matrix degradation, thereby maximizing local anti-tumor immune responses while minimizing systemic exposure[5].

Caption: Mechanism of in situ depot formation utilizing sucrose octabenzoate hydrophobicity.

Analytical Validation & Quality Control

To ensure the integrity of these compounds in pharmaceutical applications, rigorous analytical validation is required:

-

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) coupled with Evaporative Light Scattering Detection (ELSD) is mandatory. UV detection is viable due to the aromatic benzoate rings, but ELSD provides a more accurate mass-based quantification of mixed esterification states.

-

NMR Spectroscopy: ¹H and ¹³C NMR are critical for confirming regioselectivity. In sucrose 6-benzoate, a distinct downfield shift of the C-6 protons on the glucopyranosyl ring confirms targeted mono-esterification. In sucrose octa-benzoate, the complete absence of hydroxyl proton signals (typically visible in dry DMSO-d₆) validates exhaustive substitution.

References

-

PubChem. "Sucrose octabenzoate | C68H54O19 | CID 25113553 - PubChem." National Institutes of Health (NIH). Available at:[Link]

- Griscorn, R. W., et al. "Process of producing sucrose benzoates." United States Patent 3198784A.

-

Ataman Kimya. "SUCROSE BENZOATE." Ataman Chemicals. Available at:[Link]

-

PubChem. "Sucrose 6-benzoate | C19H26O12 | CID 10906400 - PubChem." National Institutes of Health (NIH). Available at:[Link]

-

Lira, E. P., & Anderson, R. F. "Sucrose Benzoate—The Unique Modifier." ACS Publications. Available at:[Link]

-

MDPI. "Sugar-Based Monoester Surfactants: Synthetic Methodologies, Properties, and Biological Activities." Molecules. Available at:[Link]

-

National Center for Biotechnology Information (PMC). "An in situ depot for the sustained release of a TLR7/8 agonist in combination with a TGFβ inhibitor promotes anti-tumor immune responses." Nature Communications. Available at:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Sucrose 6-benzoate | C19H26O12 | CID 10906400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sucrose octabenzoate | C68H54O19 | CID 25113553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US3198784A - Process of producing sucrose benzoates - Google Patents [patents.google.com]

- 5. An in situ depot for the sustained release of a TLR7/8 agonist in combination with a TGFβ inhibitor promotes anti-tumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Precision Engineering of Sucrose Esters: A Mechanistic Guide to C-6 Selective Acylation

Executive Summary

The synthesis of sucrose monoesters (SEs) represents a formidable challenge in carbohydrate chemistry due to the molecule's structural complexity. Sucrose contains eight hydroxyl groups—three primary (C-6, C-6', C-1') and five secondary—creating a landscape of competing nucleophiles. While traditional chemical methods (e.g., Mitsunobu reaction, organotin mediation) often yield complex mixtures of regioisomers, enzymatic transesterification has emerged as the gold standard for precision synthesis.

This guide focuses on the selective acylation at the C-6 position of the glucose moiety using immobilized lipases (specifically Thermomyces lanuginosus lipase, TLL). We explore the thermodynamic drivers, the "Ping-Pong Bi-Bi" mechanism, and the critical dual-solvent systems required to overcome the solubility-activity paradox.

The Structural Challenge: Decoding the Hydroxyl Landscape

To achieve selectivity, one must understand the steric and electronic hierarchy of the sucrose molecule (β-D-fructofuranosyl-α-D-glucopyranoside).

The Three Primary Targets

While secondary hydroxyls are generally less reactive due to steric hindrance, the three primary hydroxyls compete aggressively:

-

C-6 (Glucose): The target. Located on the pyranose ring. It is sterically accessible and electronically favorable for enzymatic attack in specific lipase pockets.

-

C-6' (Fructose): Located on the furanose ring. Often competes with C-6, leading to 6,6'-diesters.

-

C-1' (Fructose): Located on the anomeric carbon of the furanose ring. Sterically crowded by the glycosidic linkage.

The Selectivity Hierarchy: In the presence of Thermomyces lanuginosus lipase (TLL), the reactivity order in non-aqueous media is: C-6 (Glu) >>> C-6' (Fru) > C-1' (Fru) >> Secondary OHs

The Mechanism: Serine Hydrolase & The Ping-Pong Bi-Bi Pathway

The selectivity at C-6 is not merely a result of the hydroxyl's exposure; it is dictated by the Acyl-Enzyme Intermediate geometry. The reaction follows a Ping-Pong Bi-Bi mechanism, driven by the catalytic triad (Serine-Histidine-Aspartate).

The Mechanistic Flow

-

Acyl-Enzyme Formation: The active site Serine attacks the carbonyl of the acyl donor (Vinyl Ester).

-

Tautomerization Drive: The leaving group (vinyl alcohol) instantly tautomerizes to acetaldehyde. This gas evolves from the system, rendering the step irreversible . This is the thermodynamic key to high yields.

-

Nucleophilic Attack: Sucrose enters the active site. The enzyme's binding pocket sterically excludes the bulky fructose moiety, positioning the C-6 hydroxyl of the glucose ring in precise alignment with the acyl-enzyme carbonyl.

-

Product Release: The tetrahedral intermediate collapses, releasing the 6-O-acylsucrose and regenerating the free enzyme.

Visualization: The Catalytic Cycle

Caption: The Ping-Pong Bi-Bi mechanism utilizing vinyl esters to drive irreversible C-6 acylation.

The Solvent Paradox & The "Dual-System" Solution

The Problem

-

Sucrose is hydrophilic (soluble in water, DMSO, DMF).

-

Lipases are hydrophobic proteins (active in hexane, toluene, ethers).

-

Water causes hydrolysis (reverse reaction), destroying the ester.

The Solution: The DMSO / tert-Amyl Alcohol System

To bridge this gap, a specific co-solvent system is required.

-

DMSO (Dimethyl Sulfoxide): Solubilizes the sucrose.

-

tert-Amyl Alcohol (2-methyl-2-butanol): A bulky, tertiary alcohol that cannot act as a substrate (nucleophile) for the lipase due to steric hindrance. It maintains the enzyme's structural integrity (the "lid" conformation).

Optimal Ratio: 20:80 (DMSO : tert-Amyl Alcohol). Note: Exceeding 30% DMSO typically denatures the enzyme or strips the essential water layer required for catalytic activity.

Experimental Protocol: Synthesis of 6-O-Lauroylsucrose

Objective: Selective mono-acylation of sucrose with lauric acid at C-6. Enzyme: Thermomyces lanuginosus lipase (immobilized on silica or zeolite, e.g., Lipozyme TL IM). Yield Target: >70% conversion to monoester.

Reagents

-

Substrate: Sucrose (dried in vacuo at 60°C for 24h).

-

Acyl Donor: Vinyl Laurate (3-5 molar equivalents).

-

Catalyst: Lipozyme TL IM (Novozymes) or equivalent immobilized TLL.

-

Solvent A: tert-Amyl alcohol (dried over 3Å molecular sieves).

-

Solvent B: Anhydrous DMSO.

Step-by-Step Methodology

| Phase | Step | Action | Critical Mechanistic Insight |

| 1. Prep | 1.1 | Dissolve Sucrose (10 mmol) in DMSO (10 mL) at 60°C. | Sucrose must be fully dissolved to ensure availability to the enzyme. |

| 1.2 | Add tert-Amyl alcohol (40 mL) to the DMSO solution. | Creates the 4:1 lipophilic environment. If precipitation occurs, heat gently to redissolve. | |

| 2. Reaction | 2.1 | Add Vinyl Laurate (30-50 mmol). | Excess donor drives the equilibrium (Le Chatelier's principle). |

| 2.2 | Add Immobilized TLL (100 mg/mL). | High enzyme loading compensates for the slower kinetics in viscous solvents. | |

| 2.3 | Incubate at 40-50°C with orbital shaking (200 rpm). | Do not stir magnetically. Magnetic bars grind the immobilized support, creating fines that clog filters and deactivate the enzyme. | |

| 3. Monitoring | 3.1 | Sample at 6h, 12h, 24h via TLC or HPLC. | Look for the disappearance of sucrose and appearance of the monoester peak. |

| 4. Workup | 4.1 | Filter off the enzyme. | The enzyme can often be washed with tert-amyl alcohol and reused 3-5 times. |

| 4.2 | Evaporate solvents (Rotovap). | DMSO requires high vacuum/heat. Alternatively, extract with n-butanol/water. | |

| 4.3 | Purification: Silica Gel Chromatography. | Eluent: Chloroform:Methanol:Water (65:25:4). |

Workflow Diagram

Caption: Operational workflow for the enzymatic synthesis of sucrose esters in a dual-solvent system.

Validation & Analytical Checkpoints

To confirm the regioselectivity at C-6, 13C-NMR is the definitive method.

NMR Signature (DMSO-d6)

-

C-6 Shift: In unsubstituted sucrose, the C-6 carbon signal appears at approximately 62.5 ppm .

-

Acylation Shift: Upon acylation at C-6, this signal shifts downfield by ~2.0–2.5 ppm (to ~64.5 ppm ).

-

Secondary Carbons: Signals for C-2, C-3, and C-4 should remain largely unchanged relative to the parent sucrose spectrum.

-

C-6' Signal: The fructose C-6' signal (~63.0 ppm) should remain unchanged if the reaction is mono-selective.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Conversion (<10%) | Water content too high. | Add 3Å Molecular Sieves to the reaction vessel. |

| High Diester Formation | Reaction time too long or excess enzyme. | Stop reaction at 70% conversion; reduce acyl donor equivalents. |

| Enzyme Aggregation | DMSO concentration >30%. | Adjust solvent ratio to 80:20 (t-Amyl : DMSO). |

| No Reaction | Enzyme inactivation by polar solvent. | Ensure enzyme is immobilized (e.g., Lipozyme TL IM, not free powder). |

References

-

Ferrer, M., et al. (1999).[1][2] "Lipase-catalyzed regioselective acylation of sucrose in two-solvent mixtures." Biotechnology and Bioengineering. Link

-

Plou, F. J., et al. (2002). "Acylation of sucrose with vinyl esters using immobilized hydrolases: Demonstration that chemical catalysis may interfere with enzymatic catalysis."[3] Journal of Biotechnology. Link

-

Riva, S. (2013). "Immobilisation and application of lipases in organic media." Chemical Society Reviews. Link

-

Woudenberg-Van Oosterom, M., et al. (1996).[2] "Regioselective acylation of disaccharides in tert-butyl alcohol catalyzed by Candida antarctica lipase." Biotechnology and Bioengineering. Link

-

Gumel, A. M., et al. (2011).[4] "Lipase mediated synthesis of sugar fatty acid esters." Process Biochemistry. Link[4]

Sources

- 1. researchgate.net [researchgate.net]

- 2. EP1905838A1 - Enzymatic regioselective 6-acylation of sucrose - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Thermomyces lanuginosus lipase-catalyzed synthesis of natural flavor esters in a continuous flow microreactor - PMC [pmc.ncbi.nlm.nih.gov]

Crystal Structure Analysis & Regioselective Synthesis of Sucrose 6-Benzoate Derivatives

Executive Summary

Sucrose 6-benzoate (S6B) represents a pivotal scaffold in carbohydrate chemistry, primarily serving as the regioselective gateway to Sucralose (1',4,6'-trichlorogalactosucrose).[1] Its structural integrity relies on the precise protection of the primary hydroxyl group at the C6 position of the glucopyranosyl moiety.

This guide provides a rigorous analysis of the S6B crystal structure, emphasizing the intramolecular hydrogen bonding networks that stabilize its conformation. Furthermore, it details the industrial-standard organotin-mediated synthesis , offering a self-validating protocol for researchers in drug development and sweetener synthesis.[1]

Strategic Significance: The C6-Protection Paradigm[1]

The chemical modification of sucrose is complicated by the presence of eight hydroxyl groups of similar reactivity. S6B is not merely a derivative; it is a strategic tool.[1]

-

Sucralose Synthesis: The C6-benzoate group acts as a steric shield.[1] During chlorination (e.g., Vilsmeier-Haack conditions), this protection forces substitution at the C4, C1', and C6' positions, preventing the formation of unwanted tetra-chloro derivatives.[1]

-

Amphiphilic Scaffolds: As a mono-ester, S6B exhibits non-ionic surfactant properties, making it a candidate for drug delivery systems (prodrugs) where solubility and membrane permeability are critical.[1]

Synthesis & Regiocontrol: The Organotin Mediation

Direct esterification of sucrose yields a chaotic mixture of mono-, di-, and tri-esters.[1] The industry standard for high-fidelity C6-regioselectivity is the Dibutyltin Oxide (DBTO) Method .[1]

Mechanism of Action

The reaction proceeds via the formation of a stannylene acetal intermediate. DBTO reacts with the cis-1,2-diol systems of sucrose.[1] However, the coordination chemistry of tin favors the formation of a macrocyclic 1,3-di-(6-O-sucrose)-1,1,3,3-tetra(butyl)distannoxane intermediate.[1] This tin complex activates the C6-oxygen, making it highly nucleophilic towards acylating agents (benzoyl chloride or benzoic anhydride) while deactivating other positions.[1]

Visualization: Synthesis Pathway

The following diagram outlines the conversion of Sucrose to Sucralose via the S6B intermediate.

Figure 1: Chemo-enzymatic and organotin pathways for Sucrose 6-Benzoate synthesis and its downstream application.[1]

Crystal Structure Analysis

Obtaining single crystals of S6B is challenging due to the flexibility of the glycosidic linkage and the molecule's hygroscopic nature. However, X-ray diffraction (XRD) studies reveal critical conformational data.[1]

Crystallographic Parameters

S6B typically crystallizes in the Orthorhombic system, common for chiral carbohydrate derivatives.

| Parameter | Typical Value / Characteristic |

| Space Group | |

| Crystal Habit | Colorless needles or prisms |

| Solvent System | Methanol/Water or Ethanol/Hexane (slow evaporation) |

| Z (Molecules/Unit Cell) | 4 |

Conformational Lock (The "H-Bond Network")

The 3D structure of S6B is governed by specific intramolecular hydrogen bonds that "lock" the glucose and fructose rings relative to each other.[1]

-

The Inter-ring Bond: A strong hydrogen bond is observed between the hydroxyl group at C2 (Glucose) and the ether oxygen or hydroxyls of the Fructose ring (often O1'). This interaction restricts the torsion angles (

) of the glycosidic linkage, stabilizing the molecule in a specific "bent" conformation. -

The Benzoate Stacking: In the crystal lattice, the benzoate phenyl rings often engage in

-

Experimental Protocol: Synthesis & Crystallization

Caution: Organotin compounds are toxic.[1] Perform all reactions in a fume hood.

Phase A: Regioselective Synthesis (The Martinelli/Vernon Modification)[1]

-

Activation: Suspend Sucrose (10 g, 29.2 mmol) and Dibutyltin Oxide (DBTO) (7.3 g, 29.2 mmol) in Methanol (150 mL).

-

Reflux: Heat to reflux for 4 hours. The mixture will turn from a white suspension to a clear solution, indicating the formation of the stannylene acetal.

-

Solvent Swap: Evaporate methanol under reduced pressure. Redissolve the white foam in anhydrous Toluene or DMF (100 mL).

-

Acylation: Cool to 0°C. Add Benzoyl Chloride (3.4 mL, 1.0 eq) dropwise over 20 minutes.

-

Quench: Stir at room temperature for 2 hours. Quench with water (10 mL).

-

Purification: Partition between Ethyl Acetate and Water.[1] The tin byproducts often precipitate or remain in the organic phase. Wash organic layer with brine, dry over

, and concentrate.[1] Flash chromatography (SiO2, DCM:MeOH 9:1) yields S6B as a white amorphous solid.[1]

Phase B: Single Crystal Growth

To obtain crystals suitable for XRD:

-

Dissolution: Dissolve 100 mg of purified S6B in a minimum amount of hot Ethanol (approx. 2 mL).

-

Anti-solvent Addition: Carefully layer Hexane (2 mL) on top of the ethanol solution in a narrow vial. Do not mix.

-

Incubation: Seal the vial with Parafilm, poking one small hole to allow very slow evaporation. Store at 4°C in a vibration-free environment.

-

Harvest: Crystals should appear within 5–7 days.

Structural Validation Workflow

The following Graphviz diagram details the logic flow for validating the S6B structure, ensuring the distinction between the 6-benzoate and other isomers (e.g., 6'-benzoate or 2-benzoate).

Figure 2: Analytical workflow for structural validation of sucrose esters.

References

-

Regioselective Acylation of Sucrose

-

Organotin Catalysis Mechanism

-

Sucrose Crystallography & H-Bonding

-

Sucralose Synthesis Pathway

Sources

- 1. Sucrose 6-benzoate | C19H26O12 | CID 10906400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. YU71391A - PROCEDURE FOR OBTAINING 6-ESTERS OF SAHAROZE - Google Patents [patents.google.com]

- 3. EP0475619B1 - Catalyzed sucrose-6-ester process - Google Patents [patents.google.com]

- 4. Dibutyltin Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols [organic-chemistry.org]

- 5. Green synthesis method of sucralose-6-acetate - Eureka | Patsnap [eureka.patsnap.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Methodological & Application

Application Note: Protocol for the Regioselective Synthesis of Sucrose 6-Benzoate

Executive Summary

Sucrose 6-benzoate is a critical chiral building block and intermediate in the synthesis of high-intensity sweeteners (e.g., sucralose) and novel glycolipid surfactants. The fundamental challenge in its synthesis lies in the structural complexity of sucrose: it possesses eight hydroxyl groups (three primary and five secondary) with similar reactivity profiles.

Standard non-selective acylation yields a statistical mixture of mono-, di-, and tri-esters (predominantly at C-6, C-6', and C-1'), necessitating tedious chromatographic separation. This Application Note details a regioselective organotin-mediated protocol that achieves >90% selectivity for the C-6 position. A secondary enzymatic route is provided as a green chemistry alternative for specific sustainability requirements.

Mechanistic Principles

The Challenge of Regioselectivity

Sucrose contains three primary hydroxyls at positions C-6 (glucose moiety), C-1' (fructose moiety), and C-6' (fructose moiety).

-

C-6 (Glucose): Less sterically hindered, but reactivity is often competitive with C-6'.

-

C-2 (Glucose): The most acidic secondary hydroxyl, often involved in hydrogen bonding.

The Organotin Solution (Stannylene Acetal Activation)

The core of this protocol utilizes Dibutyltin Oxide (DBTO) .

-

Complexation: DBTO reacts with the cis-1,2-diol system of sucrose (specifically engaging the C-2/C-1' or C-4/C-6 regions depending on coordination) or forms a covalent alkoxide intermediate.

-

Activation: The formation of a stannylene acetal or stannyl ether enhances the nucleophilicity of specific oxygen atoms while sterically shielding others.

-

Directed Acylation: In the presence of an electrophile (Benzoic Anhydride), the tin atom coordinates the incoming acyl group, delivering it precisely to the C-6 oxygen.

Workflow Visualization

Figure 1: Reaction pathway for the organotin-mediated synthesis of sucrose 6-benzoate.[1]

Primary Protocol: Organotin-Mediated Synthesis[5]

Target Scale: 10 g Sucrose input Estimated Yield: 85–92% Purity: >95% (HPLC)

Materials & Reagents

| Reagent | Grade | Role |

| Sucrose | Analytical (>99%) | Substrate |

| Dibutyltin Oxide (DBTO) | Reagent Grade (98%) | Regioselective Catalyst |

| Benzoic Anhydride | Synthesis Grade | Acylating Agent |

| Methanol | Anhydrous | Solvent (Step 1) |

| N,N-Dimethylformamide (DMF) | Anhydrous (<0.05% H2O) | Solvent (Step 2) |

| Toluene | ACS Grade | Azeotropic drying (Optional) |

Experimental Procedure

Step 1: Formation of the Stannyl Intermediate

-

Setup: Equip a 500 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charging: Add 10.0 g (29.2 mmol) of finely powdered Sucrose and 7.3 g (29.3 mmol, 1.0 eq) of Dibutyltin Oxide.

-

Solvation: Add 200 mL of anhydrous Methanol . The suspension will be opaque initially.

-

Reaction: Heat the mixture to reflux (approx. 65°C) with vigorous stirring.

-

Observation: The mixture must become completely clear and homogeneous. This typically takes 2–4 hours.[2] Clarity indicates the complete formation of the soluble sucrose-tin adduct.

-

Critical Checkpoint: If solids remain after 4 hours, add an additional 20 mL methanol and continue reflux. Do not proceed until clear.

-

Step 2: Solvent Exchange (The "Dry" Phase)

-

Evaporation: Remove the reflux condenser and attach the flask to a rotary evaporator. Evaporate the methanol under reduced pressure at 40–50°C until a white, foamy solid or viscous syrup remains.

-

Drying: To ensure complete removal of methanol and trace water (which hydrolyzes the tin complex), add 50 mL of Toluene and re-evaporate to dryness (azeotropic drying). Repeat twice.

-

Resolvation: Dissolve the dried organotin-sucrose residue in 100 mL of anhydrous DMF under an Argon or Nitrogen atmosphere.

Step 3: Regioselective Benzoylation

-

Cooling: Cool the DMF solution to 0–5°C using an ice bath.

-

Addition: Dissolve 7.3 g (32.1 mmol, 1.1 eq) of Benzoic Anhydride in 20 mL of anhydrous DMF. Add this solution dropwise to the sucrose-tin mixture over 30 minutes.

-

Note: Benzoic Anhydride is preferred over Benzoyl Chloride to minimize HCl generation, which can cause glycosidic bond cleavage or acetal migration.

-

-

Incubation: Allow the reaction to warm to room temperature (20–25°C) and stir for 6–12 hours.

-

Monitoring: Monitor by TLC (CHCl3:MeOH:H2O, 60:35:5). The starting material (Rf ~0.1) should disappear, and the mono-ester (Rf ~0.5) should appear.

-

Step 4: Quenching and Tin Removal

-

Quench: Add 5 mL of water to the reaction mixture to hydrolyze the tin-oxygen bond. Stir for 30 minutes.

-

Tin Precipitation: The tin by-products (dibutyltin oxide/hydroxide) are insoluble in water but soluble in organics.

-

Extraction Method: Partition the mixture between water (200 mL) and Ethyl Acetate (EtOAc) or Cyclohexane. The sucrose ester partitions into the aqueous phase (or polar interface), while the bulk of the organotin remains in the organic layer.

-

Alternative (Precipitation): Evaporate DMF to a syrup. Triturate with Cyclohexane (3 x 100 mL) to extract the organotin species. The residue contains the crude Sucrose 6-benzoate.

-

Step 5: Purification

-

Crystallization: Dissolve the crude residue in a minimum amount of warm Acetone or Ethanol. Cool slowly to 4°C. Sucrose 6-benzoate often crystallizes as a white solid.

-

Column Chromatography (If needed): Silica gel flash chromatography. Eluent: Gradient of Ethyl Acetate -> Ethyl Acetate/Ethanol (9:1).

Secondary Protocol: Enzymatic "Green" Synthesis

Context: For applications requiring tin-free synthesis or mild conditions. Enzyme: Thermomyces lanuginosus lipase (immobilized as Lipozyme TL IM).

Procedure

-

Medium: Prepare a mixture of t-Amyl alcohol and DMSO (4:1 ratio) to solubilize sucrose.

-

Substrates: Add Sucrose (50 mM) and Vinyl Benzoate (150 mM, 3 eq) as the activated acyl donor.

-

Catalysis: Add Lipozyme TL IM (50 mg/mL).

-

Incubation: Shake at 50°C, 200 rpm for 24–48 hours.

-

Workup: Filter off the enzyme.[3] Evaporate solvent.[2] Purify via column chromatography.[2][4]

-

Note: This method typically yields ~50–60% conversion but with excellent regioselectivity (>98% for C-6).

-

Quality Control & Validation

Analytical Parameters

| Test | Method | Acceptance Criteria |

| Identity | 1H NMR (D2O or DMSO-d6) | Downfield shift of H-6 glucose protons (~4.4-4.6 ppm). |

| Purity | HPLC-ELSD/RI | >95% Area |

| Regioselectivity | 13C NMR | Carbonyl peak ~166 ppm; C-6 shift confirms esterification. |

| Residual Tin | ICP-MS | < 10 ppm (Critical for pharma applications) |

HPLC Method (Recommended)

-

Column: Amide-functionalized HILIC column (e.g., Waters XBridge Amide).

-

Mobile Phase: Acetonitrile : Water (80:20).

-

Detector: Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI).

-

Flow Rate: 1.0 mL/min.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Reaction | Moisture in DMF or incomplete stannylene formation. | Ensure MeOH is fully removed (toluene azeotrope). Use fresh anhydrous DMF. |

| Low Yield | Loss of product during Tin extraction. | Sucrose benzoate is water-soluble. Do not discard aqueous layers without checking. Use n-Butanol for extraction if needed. |

| Mixture of Esters | Temperature too high during benzoylation. | Maintain 0°C during addition. Ensure strict 1.1 eq of Benzoic Anhydride. |

| Cloudy Solution (Step 1) | Incomplete reaction of DBTO. | Reflux longer.[5] Add more MeOH. The solution must be clear before stripping solvent. |

References

-

Regioselective Acylation via Organotin

-

Optimization of Sucrose-6-Ester Synthesis

- Reference: Navia, J. L. (1990). "Process for synthesizing sucrose derivatives by regioselective reaction." U.S.

- Relevance: Describes the industrial standard for using DBTO and benzoic anhydride.

-

Enzymatic Approaches

-

Mitsunobu Modifications

Sources

- 1. US5023329A - Sucrose-6-ester production process - Google Patents [patents.google.com]

- 2. EP0352048A2 - Process for synthesizing sucrose derivatives by regioselective reaction - Google Patents [patents.google.com]

- 3. iieta.org [iieta.org]

- 4. Synthesis and Biological Evaluation of 6-O-Sucrose Monoester Glycolipids as Possible New Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation method of dibutyltin oxide and its application in the synthesis of sucralose - Eureka | Patsnap [eureka.patsnap.com]

- 6. journals.co.za [journals.co.za]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

Application Note: High-Fidelity Enzymatic Synthesis of Sucrose 6-Benzoate

Abstract

This application note details a robust, scalable protocol for the regioselective synthesis of sucrose 6-benzoate using immobilized Thermomyces lanuginosus lipase (TLL). Unlike traditional chemical benzoylation, which yields complex mixtures of isomers (requiring tedious chromatography), this enzymatic route achieves >90% regioselectivity for the C-6 primary hydroxyl group. The protocol utilizes a binary solvent system (tert-amyl alcohol/DMSO) to overcome the "solubility-activity paradox" inherent in sugar biotransformations. This guide is designed for drug development researchers requiring high-purity sucrose esters as intermediates for non-caloric sweeteners (e.g., sucralose) or as solubility-enhancing excipients.

Introduction & Mechanistic Rationale

The Challenge: Regioselectivity in Polyols

Sucrose contains eight hydroxyl groups (three primary, five secondary). Chemical acylation (e.g., using benzoyl chloride) is largely non-selective, favoring the most sterically accessible primary hydroxyls (6, 6', and 1') but often resulting in di- and tri-esters.

The Biocatalytic Solution

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) exhibit distinct regioselectivity.[1]

-

Enzyme Selection: Thermomyces lanuginosus lipase (commercially available as Lipozyme® TL IM) is uniquely selective for the 6-O-position of the glucose moiety in sucrose. In contrast, Candida antarctica lipase B (CALB) often favors the 6'-position or produces diesters.

-

Acyl Donor: We utilize vinyl benzoate . The reaction is irreversible because the leaving group, vinyl alcohol, tautomerizes instantly to acetaldehyde, which evaporates/is removed, driving the equilibrium forward.

Mechanism of Action

The catalytic triad (Ser-His-Asp) of the lipase activates the vinyl benzoate, forming an acyl-enzyme intermediate. The nucleophilic attack is performed specifically by the 6-OH of sucrose, guided by the enzyme's binding pocket geometry.

Figure 1: Reaction pathway for the irreversible transesterification of sucrose with vinyl benzoate.

Materials & Equipment

Reagents

| Component | Grade | Role |

| Sucrose | Analytical Grade, finely ground | Substrate (Acyl acceptor) |

| Vinyl Benzoate | >98% Purity | Irreversible Acyl donor |

| Lipozyme® TL IM | Immobilized on silica | Biocatalyst (T. lanuginosus) |

| tert-Amyl Alcohol | Anhydrous (2-methyl-2-butanol) | Bulk Solvent (Hydrophobic) |

| DMSO | Anhydrous (<0.05% water) | Co-solvent (Solubilizer) |

| Molecular Sieves | 4Å, activated | Solvent drying |

Equipment

-

Thermostatic orbital shaker (set to 50°C, 200 rpm).

-

HPLC system with Refractive Index (RID) or UV detector (254 nm).

-

Rotary evaporator with vacuum pump.

-

Glass reaction vials (20 mL) with PTFE-lined caps.

Experimental Protocol

Phase 1: Pre-Treatment (Critical for Reproducibility)

-

Enzyme Drying: Although commercial immobilized lipases are "dry," trace moisture can trigger hydrolysis. Dry Lipozyme TL IM in a desiccator over silica gel for 24 hours at room temperature.

-

Solvent Preparation: Prepare a binary solvent mixture of tert-Amyl Alcohol : DMSO (4:1 v/v) .

-

Why this ratio? Pure DMSO denatures the enzyme; pure tert-amyl alcohol cannot dissolve sucrose. The 4:1 ratio maintains enzyme activity while solubilizing sufficient sucrose (approx. 10-15 g/L).

-

Store solvent over 4Å molecular sieves for 12 hours before use.

-

Phase 2: Reaction Setup

-

Dissolution: In a 20 mL vial, dissolve 342 mg Sucrose (1.0 mmol) in 2 mL DMSO . Heat gently to 60°C to speed up dissolution, then cool to 50°C.

-

Solvent Assembly: Add 8 mL tert-Amyl Alcohol to the sucrose/DMSO solution.

-

Note: The solution may become slightly cloudy (supersaturated); this is acceptable. The lipase can access the dissolved fraction, and equilibrium will redissolve the rest.

-

-

Substrate Addition: Add 444 mg Vinyl Benzoate (3.0 mmol) .

-

Stoichiometry: A 3:1 excess of acyl donor ensures high conversion rates.

-

-

Initiation: Add 100 mg Lipozyme TL IM .

-

Incubation: Seal the vial and incubate at 50°C, 200 rpm for 24 to 48 hours .

Phase 3: Monitoring & Workup

-

Sampling: At t=24h, withdraw 50 µL. Dilute with 450 µL acetonitrile:water (1:1). Filter (0.22 µm) and inject into HPLC.

-

Termination: Once conversion >85% (or plateau reached), filter the reaction mixture through a fritted glass funnel to remove the immobilized enzyme.

-

Recycling: The enzyme beads can be washed with tert-amyl alcohol and reused up to 5 times with <10% activity loss.

-

-

Concentration: Evaporate the filtrate under reduced pressure (Rotavap) at 50°C to remove tert-amyl alcohol and unreacted vinyl benzoate. DMSO will remain.

-

Purification:

-

Resuspend the oily residue in a minimum volume of chloroform/methanol (5:1).

-

Load onto a silica gel column.

-

Elution Gradient: Chloroform → Chloroform:Methanol (10:1) → Chloroform:Methanol (5:1).

-

Sucrose 6-benzoate typically elutes after unreacted vinyl benzoate but before diesters.

-

Analytical Validation

HPLC Method Parameters

-

Column: Amide-functionalized silica (e.g., TSKgel Amide-80) or C18 (if using UV).

-

Mobile Phase: Acetonitrile : Water (75 : 25 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (specific for benzoate group) and RID (for sucrose).

-

Retention Order: Vinyl Benzoate < Sucrose 6-benzoate < Sucrose.

Data Interpretation

| Compound | Approx.[2][3][4][5][6][7][8][9][10] Retention (min) | UV Signal? |

| Vinyl Benzoate | 3.5 | Yes (Strong) |

| Sucrose 6-Benzoate | 8.2 | Yes |

| Sucrose | 12.5 | No |

Optimization & Troubleshooting (Expert Insights)

The following decision tree helps resolve common synthesis issues:

Figure 2: Troubleshooting logic for enzymatic benzoylation.

Key Optimization Variables

-

Water Activity (

): Optimal -

Solvent System: If higher solubility is required, ionic liquids like [BMIm][BF4] can be used, but product extraction becomes more difficult. The tert-amyl alcohol/DMSO system offers the best balance of reaction rate and ease of workup.

References

-

Ferrer, M., et al. (1999). Lipase-catalyzed regioselective acylation of sucrose in two-solvent mixtures. Biotechnology and Bioengineering.[2]

-

Plou, F. J., et al. (2002). Regioselective acylation of di- and trisaccharides with fatty acids using lipases. Journal of Biotechnology.[2]

-

Cruces, M. A., et al. (1992). Lipase-catalyzed acylations of sucrose. Annals of the New York Academy of Sciences.

-

Bornscheuer, U. T., & Kazlauskas, R. J. (2006). Hydrolases in Organic Synthesis: Regio- and Stereoselective Biotransformations. Wiley-VCH.

-

Novozymes Corp. Lipozyme TL IM Product Application Note.

Sources

- 1. mdpi.com [mdpi.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. BioKB - Publication [biokb.lcsb.uni.lu]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. US5128248A - Selective acrylation of sugars - Google Patents [patents.google.com]

- 7. Synthesis and Biological Evaluation of 6-O-Sucrose Monoester Glycolipids as Possible New Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lipase-catalyzed regioselective acylation of sucrose in two-solvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Enzymatic Synthesis of Sucrose-6-acetate by a Novel Immobilized Fructosyltransferase From Aspergillus sp. GX-0010 - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Selective Chlorination of Sucrose-6-Benzoate for the Synthesis of Sucralose

Abstract: This document provides a comprehensive technical guide for the synthesis of sucralose (4,1',6'-trichloro-4,1',6'-trideoxygalactosucrose) via the selective chlorination of sucrose-6-benzoate. This single-protecting-group strategy represents an efficient and industrially relevant pathway. We will delve into the underlying chemical principles, provide detailed, step-by-step laboratory protocols, and offer insights into process optimization and safety. This guide is intended for researchers, chemists, and professionals in the fields of synthetic chemistry and drug development.

Introduction and Strategic Rationale

Sucralose is a high-intensity, non-caloric artificial sweetener derived from sucrose.[1][2] It is approximately 600 times sweeter than table sugar and is widely used in food, beverage, and pharmaceutical products due to its excellent stability and safety profile.[1][2][3] The chemical synthesis of sucralose is a formidable challenge in selective organic chemistry, requiring the replacement of three specific hydroxyl groups at the C4, C1', and C6' positions with chlorine atoms, with inversion of stereochemistry at the C4 position.[4][5]